6-Ethoxy-7-fluoro-2-methylquinoxaline
CAS No.:
Cat. No.: VC15973689
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11FN2O |
|---|---|
| Molecular Weight | 206.22 g/mol |
| IUPAC Name | 6-ethoxy-7-fluoro-2-methylquinoxaline |
| Standard InChI | InChI=1S/C11H11FN2O/c1-3-15-11-5-9-10(4-8(11)12)14-7(2)6-13-9/h4-6H,3H2,1-2H3 |
| Standard InChI Key | PVGBPEWXLRRGRP-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C2C(=C1)N=CC(=N2)C)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure is defined by a quinoxaline core—a bicyclic system comprising two fused benzene and pyrazine rings. Key substituents include:
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Ethoxy group (-OCHCH): Positioned at carbon 6, this group enhances lipophilicity and influences metabolic stability .
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Fluorine atom (-F): Located at carbon 7, fluorine’s electronegativity modulates electronic properties and binding interactions .
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Methyl group (-CH): At carbon 2, this substituent contributes steric effects and modulates solubility .
The simplified molecular-input line-entry system (SMILES) notation for this compound is CCOC1=C(C=C2C(=C1)N=CC(=N2)C)F, which encapsulates its structural topology .
Physical and Chemical Properties
Critical physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 312.7 ± 37.0 °C at 760 mmHg | |
| Flash Point | 142.9 ± 26.5 °C | |
| LogP (Partition Coefficient) | 2.87 | |
| Vapour Pressure | 0.0 ± 0.6 mmHg at 25°C |
These properties underscore its moderate lipophilicity and stability under standard conditions, making it suitable for laboratory handling and formulation .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 6-ethoxy-7-fluoro-2-methylquinoxaline typically involves condensation reactions between appropriately substituted o-phenylenediamine derivatives and α-diketones or their equivalents. Key methods include:
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Cyclocondensation: Reaction of 4-ethoxy-5-fluoro-1,2-diaminobenzene with methylglyoxal under acidic conditions.
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Halogenation Followed by Alkoxylation: Introduction of fluorine via electrophilic substitution, followed by ethoxy group incorporation using nucleophilic aromatic substitution .
Yields vary depending on reaction optimization, with purification often achieved through recrystallization or chromatography.
Challenges in Synthesis
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Regioselectivity: Ensuring correct positioning of substituents requires precise control of reaction conditions .
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Functional Group Compatibility: The ethoxy group’s sensitivity to strong acids necessitates mild reaction environments.
Comparative Analysis with Structural Analogues
The compound’s uniqueness becomes evident when compared to related quinoxaline derivatives:
| Compound | Molecular Formula | Key Structural Differences | Biological Implications |
|---|---|---|---|
| 7-Ethoxyquinoxaline | Lacks methyl group at C2 | Reduced steric hindrance; lower potency | |
| 6-Fluoroquinoxaline | Simpler structure; no ethoxy or methyl | Higher reactivity but poor selectivity | |
| 2-Methylquinoxaline | Baseline structure without substituents | Limited pharmacological activity |
The synergistic effects of fluorine, ethoxy, and methyl groups in 6-ethoxy-7-fluoro-2-methylquinoxaline confer enhanced target selectivity and metabolic stability .
Applications in Drug Discovery
Lead Compound Optimization
This compound serves as a scaffold for analog development. Modifications explored include:
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Variation of Alkoxy Groups: Replacing ethoxy with larger alkoxy chains to modulate solubility .
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Introduction of Additional Halogens: Enhancing binding through halogen bonding.
Formulation Challenges
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